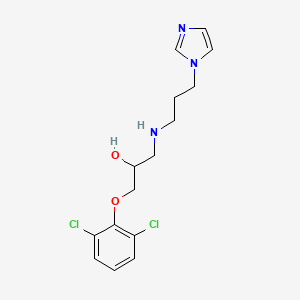![molecular formula C17H23N3O2 B7534893 N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as Diethylcarbamazine (DEC), is a synthetic anthelmintic drug that is primarily used to treat filariasis, a parasitic infection caused by thread-like nematode worms. DEC is known for its potent microfilaricidal activity, which makes it an essential drug in global efforts to eliminate filariasis. In
Mecanismo De Acción
The exact mechanism of action of Diethylcarbamazine is not fully understood. However, it is known to affect the nervous system of the parasites, causing paralysis and death. Diethylcarbamazine also has immunomodulatory effects, which may contribute to its efficacy in treating filariasis.
Biochemical and Physiological Effects:
Diethylcarbamazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of circulating microfilariae and adult worms in the blood. Diethylcarbamazine also has immunomodulatory effects, which may contribute to its efficacy in treating filariasis. However, Diethylcarbamazine has also been associated with adverse effects, such as fever, headache, and gastrointestinal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylcarbamazine has several advantages for lab experiments. It is a potent microfilaricidal drug, which makes it useful for studying the effects of parasitic infections on the host. Diethylcarbamazine is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to using Diethylcarbamazine in lab experiments. It is a synthetic drug, which may limit its relevance to studying natural infections. Additionally, Diethylcarbamazine has been associated with adverse effects, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on Diethylcarbamazine. One area of interest is the development of new formulations of Diethylcarbamazine that are more effective and have fewer adverse effects. Another area of interest is the study of Diethylcarbamazine's immunomodulatory effects, which may have implications for the treatment of other infectious diseases. Additionally, there is a need for further research on the mechanism of action of Diethylcarbamazine, which may lead to the development of new drugs for the treatment of filariasis and other parasitic infections.
Conclusion:
Diethylcarbamazine is a potent microfilaricidal drug that is essential for the treatment of filariasis. It has been extensively studied for its efficacy in treating filariasis and has also been studied for its potential in treating other parasitic infections. Diethylcarbamazine has several advantages for lab experiments, but there are also limitations to its use. Future research on Diethylcarbamazine may lead to the development of new formulations and new drugs for the treatment of filariasis and other parasitic infections.
Métodos De Síntesis
Diethylcarbamazine can be synthesized by reacting 2,3-dimethyl-1H-indole-5-carboxylic acid with diethylamine and oxalyl chloride. The resulting product is then hydrolyzed with aqueous sodium hydroxide to yield Diethylcarbamazine. The synthesis of Diethylcarbamazine is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Diethylcarbamazine has been extensively studied for its efficacy in treating filariasis. It is commonly used in mass drug administration programs in endemic areas to control the spread of filariasis. In addition to its use in filariasis, Diethylcarbamazine has also been studied for its potential in treating other parasitic infections, such as onchocerciasis and loiasis.
Propiedades
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)16(21)10-18-17(22)13-7-8-15-14(9-13)11(3)12(4)19-15/h7-9,19H,5-6,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHHAVIKPKPFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC2=C(C=C1)NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

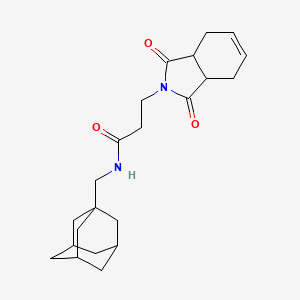
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
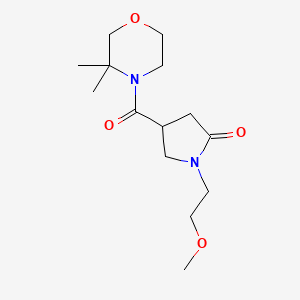
![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
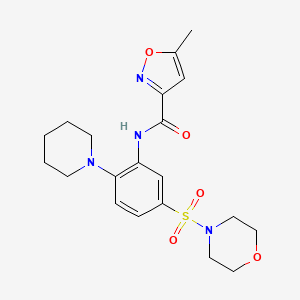
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
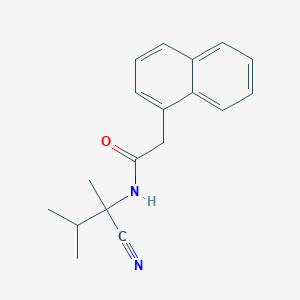
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)

